molecular formula C12H13NO5 B13001138 Ethyl 2-(4-acetyl-2-nitrophenyl)acetate CAS No. 777062-26-7

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate

Cat. No.: B13001138
CAS No.: 777062-26-7
M. Wt: 251.23 g/mol
InChI Key: XTEGVOBLOHIUJB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H13NO5 It is a derivative of phenylacetate, featuring both acetyl and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of ethyl phenylacetate to introduce the nitro group, followed by acetylation to add the acetyl group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetyl-2-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following structural formula:

C12H13NO5\text{C}_{12}\text{H}_{13}\text{N}\text{O}_5

This compound contains an acetyl group and a nitrophenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates, which can modify proteins and other cellular components through acetylation or nitrosation reactions. These modifications can influence enzyme activity and signal transduction pathways, leading to various physiological effects.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies indicated that it can inhibit the growth of several bacterial strains. For example, a study compared the compound's efficacy against standard antibiotics like tetracycline and found it demonstrated significant inhibitory zones against certain pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison Drug
E. coli15Tetracycline
S. aureus18Ampicillin
P. aeruginosa12Ciprofloxacin

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it showed a reduction in inflammation markers when administered in controlled doses . The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the immune response.

Cytotoxicity in Cancer Cells

Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated potent cytotoxicity against leukemia and colon cancer cells, with IC50 values indicating significant cell death at low concentrations .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Type of Cancer
HCT11610Colon
K5628Leukemia
A54915Lung

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of this compound against common pathogens. The study utilized disk diffusion methods to measure zones of inhibition, revealing that the compound outperformed several conventional antibiotics in specific cases .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects on cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, suggesting its potential as an anticancer agent .

Properties

CAS No.

777062-26-7

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-nitrophenyl)acetate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)7-10-5-4-9(8(2)14)6-11(10)13(16)17/h4-6H,3,7H2,1-2H3

InChI Key

XTEGVOBLOHIUJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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